molecular formula C12H12N2O2 B2368615 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 951895-66-2

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2368615
CAS No.: 951895-66-2
M. Wt: 216.24
InChI Key: MPAXMFLLEJPUEE-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with pyridin-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is unique due to its specific combination of the furan ring and pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry .

Properties

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-4-6-16-11(9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAXMFLLEJPUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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